N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound appears to contain several functional groups including a tetrazole ring, an amide group, a thiazole ring, and a dioxole ring. Tetrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities . Thiazoles are sulfur and nitrogen containing heterocycles that are found in many potent bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings introduce a level of rigidity to the molecule and can influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole and thiazole rings. Tetrazoles can act as bioisosteres for carboxylic acid groups, meaning they can mimic these groups in biological reactions . Thiazoles are aromatic and can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has shown that analogs of benzothiazole and tetrazole compounds exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from 2-amino benzothiazole nuclei displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel classes of antibacterial agents without exhibiting cytotoxicity at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, derivatives synthesized from thiophene-2-carboxamides showed notable antibacterial evaluation, underscoring their potential as antimicrobial agents (Talupur et al., 2021).
Antitubercular and Diuretic Activities
Studies have also been conducted on the antitubercular activity of 4-oxo-thiazolidine derivatives, showcasing their potential against M. tuberculosis (Samadhiya et al., 2013). Furthermore, biphenyl benzothiazole-2-carboxamide derivatives have been identified for their in vivo diuretic activity, suggesting their utility in treating conditions requiring diuresis (Yar et al., 2009).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, integrating benzothiazole and pyrimidine structures, have been explored for their anti-inflammatory and analgesic properties, showing significant cyclooxygenase inhibition and potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020).
Anticancer and Antitumor Applications
The synthesis and characterization of benzimidazole, benzoxazole, and benzothiazole derivatives have led to broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting their potential in developing new anticancer and antitumor agents (Padalkar et al., 2014).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significantly more potent effects than traditional treatments like disodium cromoglycate, indicating their potential as novel antiallergy agents (Hargrave et al., 1983).
Future Directions
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O4S/c28-18(22-13-2-4-15(5-3-13)27-10-21-25-26-27)8-14-9-32-20(23-14)24-19(29)12-1-6-16-17(7-12)31-11-30-16/h1-7,9-10H,8,11H2,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIBNIGRHBLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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